N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Description
N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13BrFN5O and its molecular weight is 390.216. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is Indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the immune response and is a potential target for the next generation of cancer immunotherapies .
Mode of Action
This compound interacts with IDO1, inhibiting its function . The compound binds to IDO1, preventing it from catalyzing the oxidation of indoleamine, a critical step in the kynurenine pathway .
Biochemical Pathways
The inhibition of IDO1 affects the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan . By inhibiting IDO1, the compound prevents the conversion of tryptophan into kynurenine, leading to an accumulation of tryptophan and a decrease in kynurenine . This can have downstream effects on various biological processes, including immune response and cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . Structural modifications were made to improve the cellular activity and pharmacokinetic properties of the compound, including the extension of the side chain of the core molecule . This resulted in a potent IDO1 inhibitor that demonstrated significant in vivo target inhibition .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of IDO1, leading to an altered balance of tryptophan and kynurenine . This can affect various cellular processes, including immune response and cell proliferation . In a human SK-OV-3 ovarian xenograft tumor mouse model, the compound demonstrated significant (51%) in vivo target inhibition on IDO1 .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN5O/c17-11-5-3-4-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-7-2-1-6-12(13)18/h1-8,14-15,20-23H,9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVPFJHSVWOIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC(=CC=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.